An In-Depth Technical Guide to Ethyl 2-(trifluoromethylsulfonyloxy)benzoate
An In-Depth Technical Guide to Ethyl 2-(trifluoromethylsulfonyloxy)benzoate
Abstract: This guide provides a comprehensive technical overview of Ethyl 2-(trifluoromethylsulfonyloxy)benzoate, a pivotal reagent in modern organic synthesis. We will explore its chemical identity, including its definitive CAS number, and delve into its physical and chemical properties. The core of this document focuses on a detailed, mechanistically-driven synthesis protocol, elucidating the rationale behind each step. Furthermore, we will examine the compound's reactivity, highlighting its role as a superior precursor for palladium-catalyzed cross-coupling reactions, which are foundational in pharmaceutical research and drug development. This guide includes field-proven experimental workflows, data presentation in structured formats, and visual diagrams to clarify complex processes, serving as an essential resource for researchers, scientists, and professionals in drug development.
Section 1: Chemical Identity and Properties
Ethyl 2-(trifluoromethylsulfonyloxy)benzoate is an aromatic compound distinguished by an ethyl ester and a trifluoromethanesulfonate (triflate) group attached to a benzene ring at positions 1 and 2, respectively. The triflate group is one of the most effective leaving groups known in organic chemistry, making this molecule a highly valuable electrophilic partner in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
CAS Number: 179538-97-7[]
Chemical Structure:
Caption: Molecular Structure of Ethyl 2-(trifluoromethylsulfonyloxy)benzoate
Physicochemical Properties
The properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and ensuring safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O₅S | [] |
| Molecular Weight | 298.24 g/mol | Calculated |
| Boiling Point | 339.1°C at 760 mmHg | [] |
| Density | 1.452 g/cm³ | [] |
| SMILES | CCOC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F | [] |
| InChI Key | VDPKUXGAEQOPME-UHFFFAOYSA-N | [] |
Section 2: Synthesis and Mechanistic Insights
The preparation of Ethyl 2-(trifluoromethylsulfonyloxy)benzoate is most commonly achieved through the triflation of its corresponding phenol, ethyl salicylate (ethyl 2-hydroxybenzoate). This reaction is a cornerstone of synthetic chemistry, converting a nucleophilic hydroxyl group into an electrophilic center via the installation of the triflate leaving group.
Causality Behind Experimental Choices: The selection of reagents and conditions is paramount for a successful triflation.
-
Starting Material: Ethyl salicylate is a commercially available and inexpensive starting material, making this a cost-effective synthesis.[2]
-
Triflating Agent: Trifluoromethanesulfonic anhydride (Tf₂O) is the most common and reactive agent for this transformation. Its high reactivity necessitates careful handling and low-temperature conditions to prevent side reactions.
-
Base: A non-nucleophilic, sterically hindered base such as pyridine or 2,6-lutidine is crucial. The base serves to neutralize the triflic acid (TfOH) byproduct generated during the reaction. A non-nucleophilic base is essential to prevent it from competing with the hydroxyl group of the ethyl salicylate in reacting with the highly electrophilic triflic anhydride.
-
Solvent: An inert, anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is required. The reaction is highly sensitive to water, as triflic anhydride will readily hydrolyze, quenching the reaction.
-
Temperature: The reaction is typically performed at low temperatures (e.g., -78°C to 0°C) to control the high reactivity of triflic anhydride and minimize the formation of undesired byproducts.
Reaction Diagram:
